5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride
CAS No.: 128564-58-9
Cat. No.: VC17247324
Molecular Formula: C7H8Cl2N2O
Molecular Weight: 207.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128564-58-9 |
|---|---|
| Molecular Formula | C7H8Cl2N2O |
| Molecular Weight | 207.05 g/mol |
| IUPAC Name | 5-chloro-3-ethyl-1-methylpyrazole-4-carbonyl chloride |
| Standard InChI | InChI=1S/C7H8Cl2N2O/c1-3-4-5(7(9)12)6(8)11(2)10-4/h3H2,1-2H3 |
| Standard InChI Key | FLVUZBIQSGCSPI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C(=C1C(=O)Cl)Cl)C |
Introduction
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Synthesis Pathways
The synthesis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves chlorination and subsequent functionalization of pyrazole derivatives. A common method includes:
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Starting with a pyrazole derivative such as 3-ethyl-1-methylpyrazole.
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Chlorination at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.
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Introduction of the carbonyl chloride group through reaction with phosgene or oxalyl chloride under controlled conditions.
Pharmaceutical Industry
This compound serves as a precursor for synthesizing various biologically active molecules. Pyrazole derivatives are known for their applications in:
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Anti-inflammatory drugs.
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Anticancer agents.
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Antimicrobial compounds.
Agrochemical Sector
The compound is used in developing herbicides, fungicides, and insecticides due to its ability to form derivatives with specific biological activities.
Material Science
Its reactivity makes it valuable for creating functionalized polymers and advanced materials.
Reactivity
The carbonyl chloride group is highly reactive and can undergo:
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Nucleophilic substitution.
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Acylation reactions with amines or alcohols to form amides or esters.
Safety
As a chlorinated compound with a reactive acyl chloride group:
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It is corrosive and can cause burns upon contact with skin or mucous membranes.
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Proper handling requires protective equipment and well-ventilated environments.
Spectroscopic Data
Spectroscopic techniques are essential for characterizing this compound:
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IR Spectroscopy: Strong absorption bands corresponding to C=O stretching (~1750 cm⁻¹) and C-Cl stretching (~700 cm⁻¹).
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NMR Spectroscopy: Proton signals from the ethyl and methyl groups, along with characteristic shifts for the pyrazole ring protons.
Crystallographic Data
The crystal structure reveals a planar pyrazole ring with substituents oriented to minimize steric hindrance.
Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|
| 5-Chloro-3-(chloromethyl)-1-methylpyrazole | 191.03 | Chloromethyl |
| 5-Chloro-3-(methylthio)-1-methylpyrazole | 189.05 | Methylthio |
| 5-Chloro-3-ethyl-1-methylpyrazole | 207.05 | Carbonyl chloride |
This comparison highlights how functional groups influence molecular weight and reactivity.
Future Research Directions
Research on this compound focuses on:
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Developing novel derivatives with enhanced biological activities.
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Exploring its use in green chemistry as a building block for sustainable synthesis.
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Investigating its potential in material science for advanced applications.
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